Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-
Description
The compound Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- is a substituted guanidine derivative featuring an ethyl group at one terminal nitrogen and a 4-[(4-methoxyphenyl)thio]phenyl moiety at the other. Guanidines are known for their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
677343-05-4 |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-ethyl-1-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C16H19N3OS/c1-3-18-16(17)19-12-4-8-14(9-5-12)21-15-10-6-13(20-2)7-11-15/h4-11H,3H2,1-2H3,(H3,17,18,19) |
InChI Key |
KPYZSIZJXJXJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- can be achieved through several methods. One common approach involves the reaction of N-ethylguanidine with 4-[(4-methoxyphenyl)thio]benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the guanidine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- is a guanidine compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Guanidines are known for their strong basicity and are often employed in a variety of chemical and biological applications. The molecule features a guanidine core with N-ethyl and N’-[4-[(4-methoxyphenyl)thio]phenyl] substituents, rendering it a versatile molecule.
Scientific Research Applications
Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- is used as a building block for synthesizing complex molecules and as a catalyst in organic reactions. It is also studied for its potential biological activities, such as antimicrobial and antifungal properties, and is being explored as a potential therapeutic agent for various diseases. Additionally, it finds use in the production of specialty chemicals and materials.
Chemical Reactions
Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to its corresponding thiol derivative. Nucleophilic substitution reactions can occur at the guanidine nitrogen atoms or the aromatic ring.
Common reagents and conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of guanidine, N-ethyl-N’-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets. The guanidine moiety can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural Analogues
a) Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (CAS 20815-35-4)
- Molecular Formula : C₁₂H₁₉N₃O
- Key Features : Tetramethyl substitution on the guanidine core and a 4-methoxyphenyl group.
- Comparison : Unlike the target compound, this analogue lacks the thioether bridge and ethyl group. The tetramethyl substituents enhance steric hindrance and reduce nucleophilicity compared to the ethyl-thiophenyl moiety in the target compound .
b) N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine
- Molecular Features : A phenyl group and trimethyl substitutions on the guanidine core.
- Structural Analysis: Single-crystal X-ray studies reveal deviations from trigonal planar geometry at the CN₃ core, with bond lengths (C–N: 1.2889–1.408 Å) indicating partial double-bond character. Non-classical C–H···O hydrogen bonds stabilize the crystal lattice .
- Comparison : The phenyl group introduces aromatic interactions absent in the target compound, while the thioether bridge in the latter may confer higher lipophilicity .
c) N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine
- Molecular Formula : C₁₃H₁₂ClF₃N₅O
- Key Features : Chloro-trifluoromethyl and pyrimidinyl substituents.
Physicochemical Properties
*Data inferred from structural analogues.
Pharmacological Potential
- Target Compound : The thioether and methoxy groups may enhance membrane permeability, making it suitable for kinase inhibition or antimicrobial applications.
- Phenyl-substituted guanidines (e.g., ) exhibit antitumor activity via DNA intercalation.
Biological Activity
Guanidine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- is particularly noteworthy for its potential therapeutic applications, including antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by a guanidine core substituted with an ethyl group and a thioether linkage to a 4-methoxyphenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
2. Anticancer Properties
Research indicates that guanidine derivatives can inhibit cancer cell proliferation. A study on the mechanism of action revealed that compounds targeting specific pathways involved in cell cycle regulation showed promising results in vitro . The ability of these compounds to induce apoptosis in cancer cells has been attributed to their interaction with cellular signaling pathways, particularly those involving tyrosinase and related proteins .
Study 1: Antimicrobial Efficacy
A comparative study assessed the activity of various thioether-containing compounds against Candida albicans, E. coli, and Pseudomonas aeruginosa. The results indicated that modifications in the thioether group significantly enhanced antimicrobial activity, suggesting that similar modifications in Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- could yield improved efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thioether A | 100 | S. aureus |
| Thioether B | 200 | E. coli |
| Guanidine Derivative | TBD | TBD |
Study 2: Anticancer Activity
In another study, derivatives of guanidine were tested for their ability to inhibit tumor growth in mouse models. The results demonstrated a significant reduction in tumor size when treated with guanidine analogs, implicating their potential as chemotherapeutic agents .
| Treatment | Tumor Size Reduction (%) | Model Used |
|---|---|---|
| Control | 0 | Mouse model |
| Guanidine Analog | 45 | Mouse model |
The biological activity of Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]- is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : By modulating signaling pathways, these compounds can promote programmed cell death in malignant cells.
- Antioxidant Properties : Some guanidine derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
